
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as FTI-277, is a small molecule inhibitor that targets farnesyltransferase enzyme. Farnesyltransferase is an enzyme that is responsible for the attachment of farnesyl groups to proteins, which is essential for the proper functioning of many proteins, including Ras proteins. Ras proteins are involved in cell signaling pathways that regulate cell growth and differentiation. Mutations in Ras genes are commonly found in many types of cancer, making Ras proteins a potential target for cancer therapy. FTI-277 has been shown to inhibit the activity of farnesyltransferase, leading to the inhibition of Ras protein function and potential anti-cancer effects.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Derivatives
Design and Pharmacological Evaluation : A study involving the synthesis of novel derivatives related to the mentioned compound focused on evaluating their pharmacological properties. The derivatives exhibited significant antidepressant and antianxiety activities, suggesting their potential in treating related disorders. The research highlighted the compound's versatility in synthesizing derivatives with promising pharmacological effects (J. Kumar et al., 2017).
Catalytic Activity Enhancement
Enhancement in Catalytic Activity : N,N'-Bis(furan-2-ylmethyl)oxalamide, a derivative of the mentioned compound, has been found effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This showcases the compound's application in facilitating a broad range of coupling reactions, which are crucial for developing pharmaceutically important building blocks (Subhajit Bhunia et al., 2017).
Organic Synthesis and Reaction Development
Novel Synthetic Approaches : Another study introduced a novel one-pot synthetic approach utilizing a related compound for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This methodology provides a new formula for synthesizing both anthranilic acid derivatives and oxalamides, showcasing the compound's utility in organic synthesis and reaction development (V. Mamedov et al., 2016).
Inhibition of Enzymatic Activity
Inhibitors of NQO2 : Derivatives of the compound have been evaluated as inhibitors of the enzyme NQO2, which is of interest in cancer chemotherapy and malaria treatment. Despite showing lower activity compared to the lead furan amidine, these studies contribute to understanding the structure-activity relationship and offer insights into designing more effective inhibitors (Soraya Alnabulsi et al., 2018).
Environmental and Material Applications
Dye-Sensitized Solar Cells : Research into phenothiazine derivatives, including those with furan as a conjugated linker (similar in structure to the mentioned compound), showed improved solar energy-to-electricity conversion efficiency. This indicates the potential application of such compounds in enhancing the performance of dye-sensitized solar cells, contributing to renewable energy technology development (Se Hun Kim et al., 2011).
Propiedades
IUPAC Name |
N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-15(20,8-11-4-2-6-21-11)10-17-14(19)13(18)16-9-12-5-3-7-22-12/h2-7,20H,8-10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRLQGZFQFNTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B2696162.png)
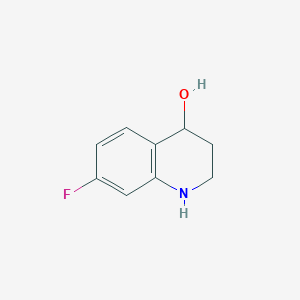
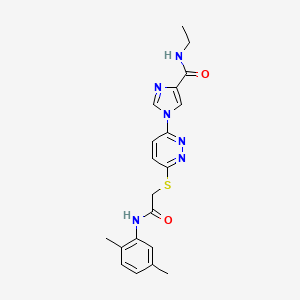
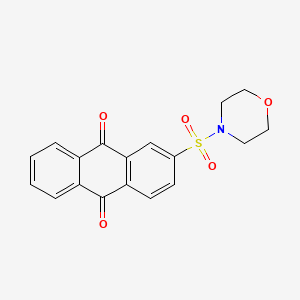
![2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2696169.png)
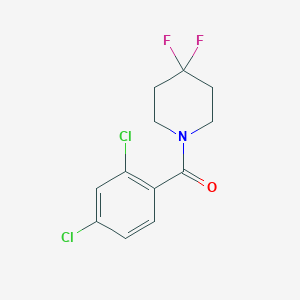
![N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2696173.png)
![1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2696174.png)
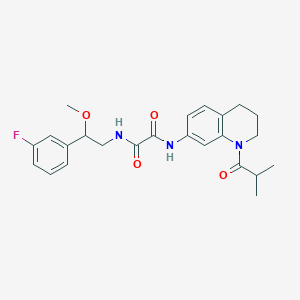
![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one](/img/structure/B2696176.png)

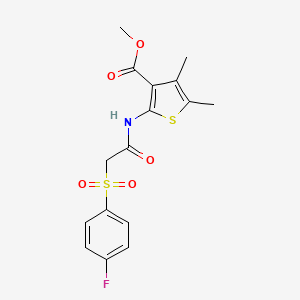
![6-{3-Methylimidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid](/img/structure/B2696179.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone](/img/structure/B2696180.png)